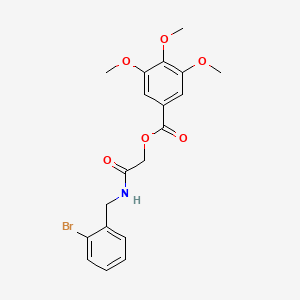
2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate” is a complex organic molecule. It contains a bromobenzyl group, an amino group, an oxoethyl group, and a trimethoxybenzoate group. These groups are common in many organic compounds and are often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The bromobenzyl group would likely be planar due to the aromatic ring, while the amino and oxoethyl groups could introduce some three-dimensionality to the molecule. The trimethoxybenzoate group would likely also contribute to the complexity of the molecule’s structure .Chemical Reactions Analysis
This compound, like many organic compounds, would likely undergo a variety of chemical reactions. The bromine atom in the bromobenzyl group could be replaced through nucleophilic substitution reactions. The amino group could participate in acid-base reactions. The oxoethyl group could undergo oxidation or reduction reactions. The trimethoxybenzoate group could undergo hydrolysis to produce trimethoxybenzoic acid .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
- Zinc Phthalocyanine Derivatives : A study synthesized new zinc phthalocyanine derivatives, highlighting their potent singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms. This suggests a potential application in treating cancer through photodynamic therapy due to the compound's excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Anti-Cancer Drugs
- Bromomethylquinazoline Intermediate : Describes the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in creating some anti-cancer drugs that inhibit thymidylate synthase. This showcases the importance of brominated compounds in synthesizing therapeutics (Sheng-li, 2004).
Antibacterial and Antioxidant Activities
- Benzimidazole Derivatives : A series of 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed promising ABTS scavenging activities and effectiveness against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial and antioxidant agents (Menteşe, Ülker, & Kahveci, 2015).
Catalytic Performance in Organic Synthesis
- Copper(II) Schiff Base Complex : A study focused on the synthesis and characterization of a novel mixed-ligand Cu(II) Schiff base complex and its catalytic performance for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This research underscores the utility of such complexes in facilitating organic transformations, potentially leading to the development of new pharmaceuticals and materials (Ebrahimipour et al., 2018).
Corrosion Inhibition
- Schiff Base Derivatives : Investigated the efficiency of cationic Schiff base surfactants as corrosion inhibitors for carbon steel in acidic media. This demonstrates the potential application of brominated compounds in industrial corrosion protection strategies (Negm et al., 2010).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological systems through its various functional groups. For example, the amino group could form hydrogen bonds with biological molecules, and the bromobenzyl group could participate in pi stacking interactions with aromatic rings in proteins .
Safety and Hazards
Direcciones Futuras
The study and application of complex organic compounds like this one are active areas of research in chemistry. Potential future directions could include exploring its synthesis and reactions in more detail, studying its interactions with biological systems, and investigating its potential uses in fields like medicinal chemistry or materials science .
Propiedades
IUPAC Name |
[2-[(2-bromophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-6-4-5-7-14(12)20/h4-9H,10-11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRKNTRPUOZYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)
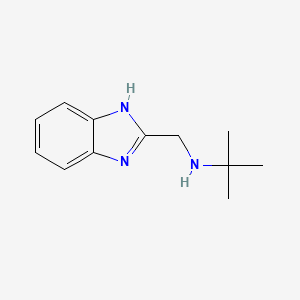
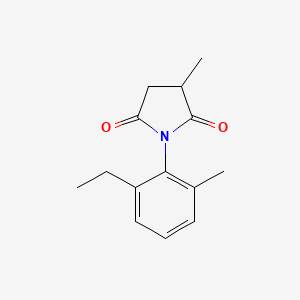
![1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2706556.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2706557.png)
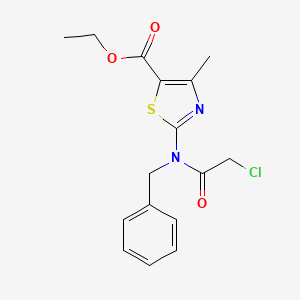
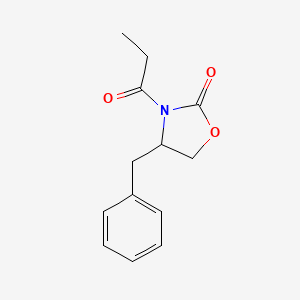
![2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2706562.png)
![N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2706564.png)
![2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2706565.png)
![4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2706566.png)
![N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline](/img/structure/B2706567.png)
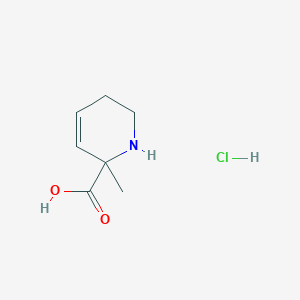
![6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2706571.png)
